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molecular formula C8H6ClIO3 B8639093 Methyl 5-chloro-2-hydroxy-3-iodobenzoate

Methyl 5-chloro-2-hydroxy-3-iodobenzoate

Cat. No. B8639093
M. Wt: 312.49 g/mol
InChI Key: ZKFLKMGDSPSVEE-UHFFFAOYSA-N
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Patent
US05278323

Procedure details

Thionyl chloride (30 mL, 411 mmol) is added dropwise to methanol (100 mL) in an ice bath. The addition is controlled to hold the temperature at 25° C. Upon completion of the addition 6 (25 g, 84 mmol) is added and the reaction heated to reflux for 4 hours. The solids dissolve at first then after 2 hours solids start to come out of solution. After 4 hours TLC (hex: EtOAc; 9:1) shows no starting material. The reaction is cooled in the refrigerator for 12h. The solids formed are filtered washed with water (30 mL), and dried under vacuum at 27° C. to yield methyl 5-chloro-3-iodosalicylate as an off white solid. (mp 143°-145° C.)
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH3:5]O.[Cl:7][C:8]1[CH:16]=[C:12]([C:13]([OH:15])=[O:14])[C:11]([OH:17])=[C:10]([I:18])[CH:9]=1>CCOC(C)=O>[Cl:7][C:8]1[CH:16]=[C:12]([C:13]([O:15][CH3:5])=[O:14])[C:11]([OH:17])=[C:10]([I:18])[CH:9]=1

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=CC(=C(C(C(=O)O)=C1)O)I
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
at 25° C
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
DISSOLUTION
Type
DISSOLUTION
Details
The solids dissolve at first then after 2 hours solids
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled in the refrigerator for 12h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solids formed
FILTRATION
Type
FILTRATION
Details
are filtered
WASH
Type
WASH
Details
washed with water (30 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 27° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C(C(=O)OC)=C1)O)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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